2,4,6-Trihydroxypyridine
Overview
Description
2,4,6-Trihydroxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with three hydroxyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxypyridine typically involves the hydroxylation of pyridine derivatives One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes nitration, reduction, and subsequent hydroxylation steps. The choice of reagents and conditions is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroxypyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxypyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
2,4,6-Trihydroxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research explores its potential therapeutic effects, including antineurotic properties.
Industry: It is used in the development of advanced materials, metal-organic frameworks, and reactive chemical intermediates.
Mechanism of Action
2,4,6-Trihydroxypyridine is structurally similar to compounds like 1,3,5-trihydroxybenzene (phloroglucinol). the presence of a nitrogen atom in the pyridine ring distinguishes it from phloroglucinol, which has a benzene ring. This structural difference influences their chemical reactivity and antioxidant capacities. While both compounds exhibit antioxidative properties, 1,3,5-trihydroxybenzene is generally more potent due to the electron-donating effect of the hydroxyl groups, whereas the nitrogen atom in this compound exerts an electron-withdrawing effect, reducing its scavenging capacity.
Comparison with Similar Compounds
- 1,3,5-Trihydroxybenzene (phloroglucinol)
- 2,4,6-Triarylpyridines
Properties
IUPAC Name |
4,6-dihydroxy-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXMYBSUHYOBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978171 | |
Record name | Pyridine-2,4,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-47-1 | |
Record name | 4,6-Dihydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trihydroxyoyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2,4,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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